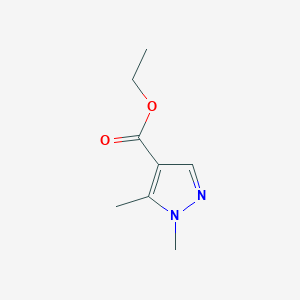
5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Descripción general
Descripción
5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is derived from Cordyceps bassiana, a species of Cordyceps known for its anti-oxidative, anti-cancer, anti-inflammatory, anti-diabetic, anti-obesity, anti-angiogenic, and anti-nociceptive activities . It targets to block AP-1-mediated luciferase activity, suggesting it has an anti-inflammatory function .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid include a molecular weight of 153.13500, a density of 1.381g/cm3, and a boiling point of 329.6ºC at 760mmHg .Aplicaciones Científicas De Investigación
Pharmaceutical Research and Drug Development
5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: is a compound that has potential applications in the development of new pharmaceuticals. Its structure is similar to that of pyridine nucleotides, which play a crucial role in cellular metabolism and energy conversion . This similarity suggests that the compound could be used to synthesize analogs of these nucleotides or to create inhibitors that could regulate their activity in the body. Such inhibitors could have therapeutic applications in diseases where metabolism is dysregulated, such as cancer or metabolic disorders.
Anti-inflammatory Agents
The compound has been identified as having anti-inflammatory properties. It targets to block AP-1-mediated luciferase activity, which is a pathway known to be involved in the inflammatory response . This indicates that derivatives of this compound could be synthesized and studied as potential anti-inflammatory agents, which could be beneficial in treating conditions like arthritis, asthma, and other inflammatory diseases.
Antioxidant Research
5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: may also serve as an antioxidant. Compounds with antioxidant properties can neutralize free radicals and reduce oxidative stress, which is linked to aging and various diseases, including neurodegenerative disorders . Research into the antioxidant capacity of this compound could lead to its application in preventing or treating such conditions.
Anticancer Studies
The structural features of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid suggest it could be useful in anticancer studies. Its ability to interfere with cellular metabolic pathways could make it a candidate for studying cancer cell metabolism and potentially developing metabolic inhibitors that could suppress tumor growth .
Diabetes and Obesity Research
Given its potential effects on metabolism, this compound might be relevant in the study of diabetes and obesity. It could be used to explore new treatments that target metabolic pathways involved in these conditions, possibly leading to the development of drugs that can help manage blood sugar levels or reduce body weight .
Angiogenesis Inhibition
The compound’s influence on AP-1 activity suggests it might have applications in inhibiting angiogenesis, the process by which new blood vessels form from pre-existing ones . This is particularly relevant in cancer research, as tumors require a blood supply to grow. Inhibiting angiogenesis could therefore be a strategy to starve tumors and prevent their growth.
Safety And Hazards
The safety data sheet for 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid indicates that it may cause skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3). Precautionary statements include avoiding inhalation of dust/vapor and contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
5-methyl-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-5(7(10)11)3-8-6(4)9/h2-3H,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMBPQCQDHMSEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CNC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00495831 | |
| Record name | 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00495831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
CAS RN |
66909-27-1 | |
| Record name | 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00495831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan](/img/structure/B1590427.png)


